

# Applications of Chromium Carbonate in Metal Finishing and Coatings: Application Notes and Protocols

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## Compound of Interest

Compound Name: Chromium carbonate

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## Introduction

**Chromium carbonate** ( $\text{Cr}_2(\text{CO}_3)_3$ ) is a versatile inorganic compound utilized in various industrial applications, notably in metal finishing and coatings. Its primary role in these sectors is as a source of trivalent chromium (Cr(III)), which is a less toxic and more environmentally friendly alternative to hexavalent chromium (Cr(VI)). This document provides detailed application notes and protocols for the use of **chromium carbonate** in trivalent chromium electroplating, conversion coatings, and as a pigment in specialized coatings.

## Trivalent Chromium Electroplating

Trivalent chromium plating offers a safer alternative to traditional hexavalent chromium plating, with **chromium carbonate** serving as a viable source of chromium ions for the plating bath. The resulting coatings provide excellent hardness, wear resistance, and a decorative finish.

## Trivalent Chromium Plating Bath Composition

The composition of a trivalent chromium plating bath can be tailored to achieve specific coating properties. **Chromium carbonate** can be used as the source of trivalent chromium. A general formulation is provided in the table below.

Component	Concentration Range	Purpose
Chromium (III) ions (from Chromium Carbonate)	5 - 7.5 g/L	Source of chromium for deposition
Complexing Agent (e.g., Carboxylic Acids)	Varies	To keep Cr(III) in solution and facilitate deposition
Conductivity Salts (e.g., Ammonium Sulfate)	Varies	To increase the conductivity of the bath
Wetting Agent	Varies	To reduce surface tension and prevent pitting
pH Buffer (e.g., Boric Acid)	Varies	To maintain a stable pH during plating

Table 1: General Composition of a Trivalent Chromium Plating Bath

## Experimental Protocol: Trivalent Chromium Plating

This protocol outlines the steps for preparing a trivalent chromium plating bath using **chromium carbonate** and performing electroplating on a steel substrate.

Materials:

- Chromium (III) carbonate ( $\text{Cr}_2(\text{CO}_3)_3$ )
- Complexing agent (e.g., glycine)
- Conductivity salt (e.g., ammonium sulfate)
- Wetting agent
- Boric acid
- Deionized water
- Hydrochloric acid (for pH adjustment)

- Sodium hydroxide (for pH adjustment)
- Steel substrate
- Degreasing solution
- Acid pickling solution (e.g., dilute HCl)
- Plating tank with agitation
- Graphite or composite anodes
- DC power supply
- Heater and thermostat
- pH meter

Procedure:

- Substrate Preparation:
  - Thoroughly degrease the steel substrate to remove any oils or organic contaminants.
  - Rinse the substrate with deionized water.
  - Perform acid pickling to remove any oxide scale.
  - Rinse the substrate thoroughly with deionized water.
- Plating Bath Preparation:
  - Dissolve the chromium (III) carbonate in a minimal amount of hydrochloric acid to form chromium (III) chloride. Note: This should be done in a well-ventilated fume hood.
  - In the plating tank, dissolve the complexing agent, conductivity salt, and boric acid in deionized water.
  - Add the prepared chromium (III) solution to the tank.

- Add the wetting agent.
- Adjust the pH of the bath to the desired range (typically 2.5-3.5) using hydrochloric acid or sodium hydroxide.[\[1\]](#)
- Heat the bath to the operating temperature (typically 80-100°F).[\[1\]](#)
- Electroplating:
  - Suspend the prepared steel substrate (cathode) and the inert anodes in the plating bath.
  - Connect the electrodes to the DC power supply.
  - Apply the desired current density.
  - Plate for the required duration to achieve the desired coating thickness. A typical deposition rate is approximately 0.10 - 0.125 microns/minute.[\[1\]](#)
  - During plating, ensure mild agitation of the bath to maintain temperature uniformity and replenish the cathode film.[\[1\]](#)
- Post-Treatment:
  - Remove the plated substrate from the bath.
  - Rinse thoroughly with deionized water.
  - Dry the plated part.
  - Optional: Heat treat the coating to increase hardness.

## Coating Properties

The properties of trivalent chromium coatings can be influenced by the plating parameters and post-treatment processes.

Property	Typical Value	Notes
Hardness (as plated)	700-1000 Vickers	Can be influenced by bath composition and operating parameters.[2]
Hardness (with heat treatment)	Up to 1700 Vickers	Heat treatment significantly increases hardness.[3]
Thickness	0.005 - 0.050 mils (decorative)	Thicker coatings are possible for functional applications.[2]
Corrosion Resistance	Varies	Performance is comparable to or better than hexavalent chromium in outdoor exposure tests.[1] Performance is often evaluated using the ASTM B117 salt spray test.[4][5][6][7]

Table 2: Typical Properties of Trivalent Chromium Coatings

## Chromate Conversion Coatings

Chromate conversion coatings are applied to metals like aluminum, zinc, and cadmium to enhance corrosion resistance and provide a good base for subsequent painting. Trivalent chromium conversion coatings (TCCCs) are increasingly used as a replacement for their toxic hexavalent counterparts. **Chromium carbonate** can be a source of Cr(III) in these formulations.

## Trivalent Chromate Conversion Coating Bath Composition

A typical TCCC bath contains a trivalent chromium salt, an activating acid, and other additives to control the coating formation.

Component	Purpose
Trivalent Chromium Salt (derived from Chromium Carbonate)	Forms the protective chromate film
Activating Acid (e.g., Sulfuric Acid)	Etches the metal surface to promote coating adhesion
Fluoride Ions	Accelerates the coating process
Other Metal Salts (e.g., Zirconium)	Can be included to enhance corrosion resistance

Table 3: General Components of a Trivalent Chromate Conversion Coating Bath

## Experimental Protocol: Trivalent Chromate Conversion Coating on Aluminum

This protocol describes the application of a trivalent chromate conversion coating on an aluminum substrate.

Materials:

- Chromium (III) carbonate
- Sulfuric acid
- Sodium fluoride
- Deionized water
- Aluminum substrate
- Alkaline cleaning solution
- Deoxidizing solution

Procedure:

- Substrate Preparation:
  - Clean the aluminum substrate with an alkaline cleaner to remove oils and dirt.
  - Rinse with deionized water.
  - Deoxidize the surface to remove the natural oxide layer.
  - Rinse with deionized water.
- Conversion Coating Bath Preparation:
  - Carefully dissolve chromium (III) carbonate in sulfuric acid to form a chromium sulfate solution.
  - In a separate container, dissolve sodium fluoride in deionized water.
  - Add the chromium sulfate solution and the sodium fluoride solution to the main process tank containing deionized water.
  - Adjust the pH to the desired range (typically 3.5-4.5).
- Coating Application:
  - Immerse the cleaned and deoxidized aluminum substrate in the TCCC bath.
  - The immersion time can range from a few seconds to several minutes, depending on the desired coating thickness and properties.
  - The process is typically carried out at room temperature.[8]
- Post-Treatment:
  - Remove the coated substrate from the bath.
  - Rinse thoroughly with deionized water.
  - Allow the coating to air dry. The coating is initially gelatinous and hardens upon drying.[8]

## Chromium Carbonate as a Pigment in Coatings

**Chromium carbonate** can be used as a pigment in various coatings, including paints and ceramics, to impart a green color.[9] Its stability at high temperatures makes it suitable for applications requiring firing, such as ceramic glazes.[9]

### Properties of Chromium Carbonate as a Pigment

Property	Description
Color	Green[9]
Chemical Formula	$\text{Cr}_2(\text{CO}_3)_3$
Solubility	Insoluble in water, soluble in acids[9]
Thermal Stability	High, maintains color at elevated temperatures[9]
Lightfastness	Good resistance to fading

Table 4: Properties of **Chromium Carbonate** as a Pigment

## Protocol for Incorporating Chromium Carbonate Pigment into a Paint Formulation

This protocol provides a general guideline for dispersing **chromium carbonate** pigment into a paint base.

Materials:

- **Chromium carbonate** pigment
- Paint binder (e.g., acrylic, epoxy)
- Solvent
- Dispersing agent
- High-speed disperser or ball mill

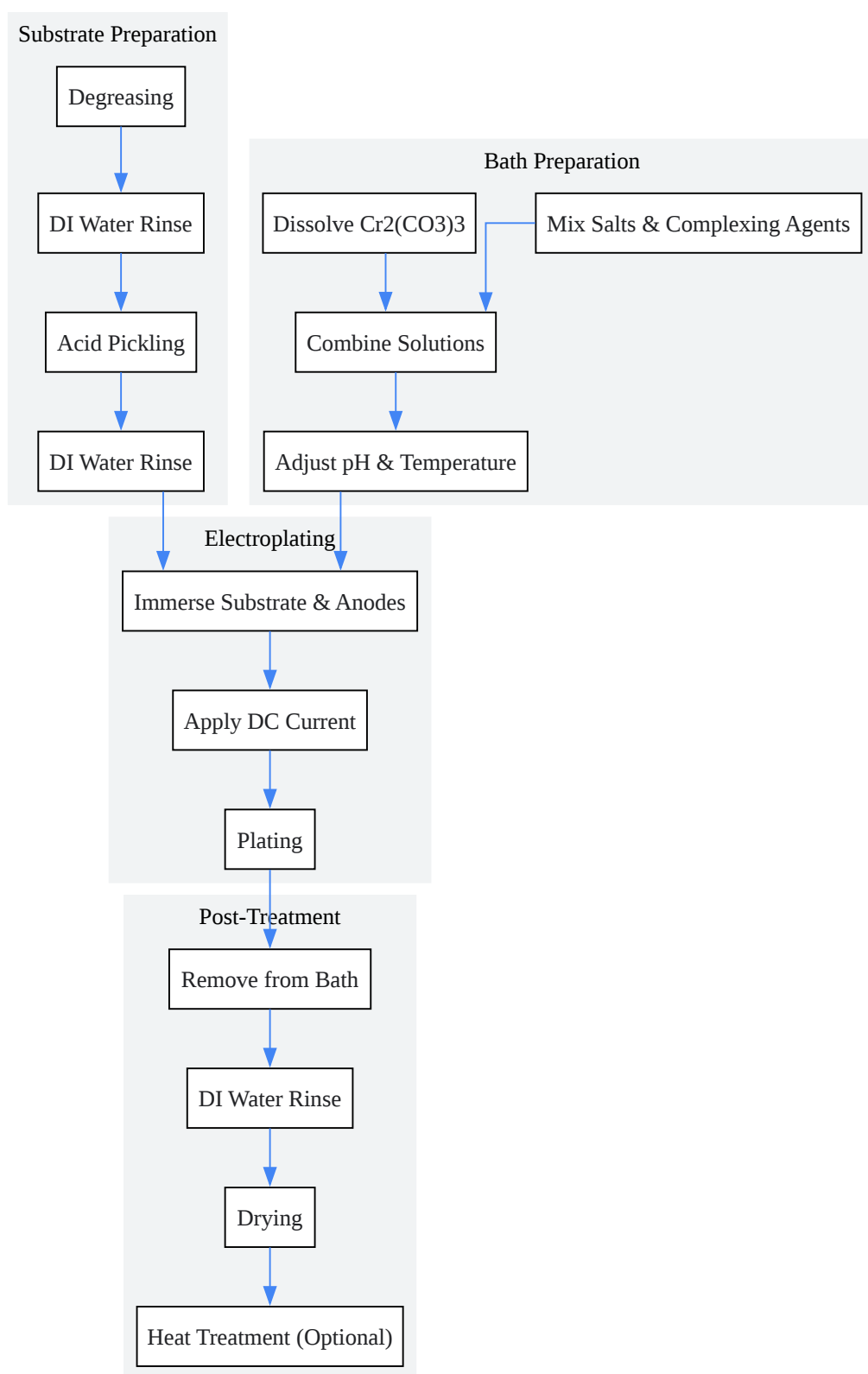


#### Procedure:

- Premixing:
  - In a mixing vessel, combine the paint binder, solvent, and dispersing agent.
  - Slowly add the **chromium carbonate** pigment to the liquid mixture while under low agitation.
- Dispersion:
  - Increase the speed of the disperser to high speed (for a high-speed disperser) or begin the milling process (for a ball mill).
  - Continue dispersion until the desired fineness of grind is achieved. This can be checked using a Hegman gauge.
- Let-down:
  - Reduce the mixing speed and add the remaining binder and any other additives (e.g., thickeners, biocides).
  - Mix until the paint is homogeneous.
- Quality Control:
  - Test the final paint for color, viscosity, and other required properties.

## Visualizations

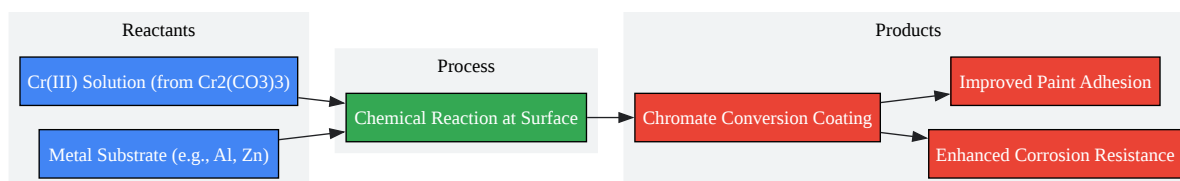
### Experimental Workflow for Trivalent Chromium Electroplating



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Caption: Workflow for trivalent chromium electroplating.

## Logical Relationship in Chromate Conversion Coating Formation



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